molecular formula C8H9NO4 B14389139 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy- CAS No. 88179-68-4

4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy-

Cat. No.: B14389139
CAS No.: 88179-68-4
M. Wt: 183.16 g/mol
InChI Key: SHKHCVKMZYADDO-UHFFFAOYSA-N
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Description

4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy- is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the isoindole core.

    Epoxidation: Introduction of the epoxy group can be achieved through epoxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA).

    Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction to lower oxidation states using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, OsO4, H2O2.

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4).

    Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy- involves its interaction with molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in metabolic pathways.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds with similar isoindole structures, such as phthalimide and its derivatives.

    Epoxy Compounds: Other epoxy-containing compounds, such as epoxides and oxiranes.

Uniqueness

4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-2-hydroxy- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

88179-68-4

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

2-hydroxy-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C8H9NO4/c10-7-5-3-1-2-4(13-3)6(5)8(11)9(7)12/h3-6,12H,1-2H2

InChI Key

SHKHCVKMZYADDO-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C(C1O2)C(=O)N(C3=O)O

Origin of Product

United States

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